Bienvenue dans la boutique en ligne BenchChem!

1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

CYP3A4 inhibition Drug-Drug Interaction (DDI) Tetrahydroquinoline urea SAR

1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203312-73-5) is a synthetic small molecule belonging to the tetrahydroquinolinylurea class, characterized by a cyclohexyl group on the urea terminus and a propylsulfonyl substituent on the tetrahydroquinoline nitrogen. This scaffold has been investigated extensively by Abbott Laboratories (now AbbVie) as a potent TRPV1 antagonist chemotype for pain management, with aryl substituents at the 7-position of the tetrahydroquinoline core conferring optimal in vitro potency.

Molecular Formula C19H29N3O3S
Molecular Weight 379.52
CAS No. 1203312-73-5
Cat. No. B2587124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203312-73-5
Molecular FormulaC19H29N3O3S
Molecular Weight379.52
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3
InChIInChI=1S/C19H29N3O3S/c1-2-13-26(24,25)22-12-6-7-15-10-11-17(14-18(15)22)21-19(23)20-16-8-4-3-5-9-16/h10-11,14,16H,2-9,12-13H2,1H3,(H2,20,21,23)
InChIKeyYSYYZCDPSCYKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203312-73-5) – Chemical Identity & Procurement Profile


1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203312-73-5) is a synthetic small molecule belonging to the tetrahydroquinolinylurea class, characterized by a cyclohexyl group on the urea terminus and a propylsulfonyl substituent on the tetrahydroquinoline nitrogen . This scaffold has been investigated extensively by Abbott Laboratories (now AbbVie) as a potent TRPV1 antagonist chemotype for pain management, with aryl substituents at the 7-position of the tetrahydroquinoline core conferring optimal in vitro potency [1]. The compound is commercially available from several chemical suppliers for research use, with a molecular formula of C19H29N3O3S and a molecular weight of 379.5 g/mol .

Why 1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Cannot Be Substituted with Generic Tetrahydroquinoline Ureas


Tetrahydroquinolinylurea derivatives are not interchangeable due to a well-documented structure-activity relationship (SAR) cliff around CYP3A4 inhibition. The Schmidt et al. study demonstrated that tetrahydroquinoline ureas are potent CYP3A4 inhibitors as a class, but replacement of bulky substituents at the sulfonamide nitrogen of the tetrahydroquinoline moiety with small groups such as methyl can minimize this liability [1]. The propylsulfonyl group in CAS 1203312-73-5 occupies an intermediate steric position, potentially balancing TRPV1 potency against CYP3A4-mediated drug-drug interaction risk—a balance that cannot be assumed with alternative sulfonyl (e.g., phenylsulfonyl, 4-fluorophenylsulfonyl) or acyl substituents. This differential CYP liability profile directly impacts selection for in vivo pharmacological studies where metabolic stability and low DDI potential are critical.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea


Reduced CYP3A4 Inhibition Risk Relative to Bulky N-Sulfonyl Tetrahydroquinoline Urea Analogs

The tetrahydroquinoline urea scaffold is intrinsically susceptible to CYP3A4 inhibition; however, the Schmidt et al. (2011) study established that replacing bulky N-substituents on the tetrahydroquinoline ring with small alkyl groups (e.g., methyl) substantially minimizes this inhibition [1]. CAS 1203312-73-5 bears an N-propylsulfonyl group, which is sterically smaller than the N-phenylsulfonyl or N-(4-fluorophenyl)sulfonyl analogs commonly explored in this series. While compound-specific IC50 data for CYP3A4 are not publicly disclosed, the class-level SAR predicts that CAS 1203312-73-5 resides in a lower CYP3A4 inhibition risk category compared to bulkier N-aryl sulfonyl tetrahydroquinoline ureas [1]. This inference is supported by the patent specification WO2005044802, which defines small alkylsulfonyl groups (including propylsulfonyl) as preferred substituents for minimizing off-target CYP liability [2].

CYP3A4 inhibition Drug-Drug Interaction (DDI) Tetrahydroquinoline urea SAR

Propylsulfonyl as a Balanced Steric/Basicity Modulator for TRPV1 Antagonist Potency

The Schmidt et al. study demonstrated that tetrahydroquinoline ureas with optimized 7-aryl substituents achieve single-digit nanomolar potency in human TRPV1 calcium influx assays (e.g., compound 34, hTRPV1 IC50 = 3.1 nM) [1]. The N-sulfonyl substituent modulates both the electron density on the tetrahydroquinoline ring and the overall lipophilicity, which influences TRPV1 binding affinity. The propylsulfonyl group provides moderate lipophilicity (ClogP contribution) compared to more polar (methylsulfonyl) or more lipophilic (phenylsulfonyl) alternatives, potentially optimizing membrane permeability and target engagement. While direct potency data for CAS 1203312-73-5 are not publicly available, the propylsulfonyl group appears in several structurally related TRPV1 antagonists disclosed in the same chemical series, consistent with a role in potency optimization [2].

TRPV1 antagonist potency Sulfonamide SAR Pain pharmacology

Cyclohexyl Urea Terminus Confers Conformational Rigidity Relative to Flexible Alkyl Urea Analogs

The cyclohexyl group on the urea terminus of CAS 1203312-73-5 introduces conformational restriction compared to analogs bearing linear or branched alkyl chains (e.g., n-propyl, isobutyl). This rigidity can reduce the entropic penalty upon receptor binding, potentially enhancing binding affinity if the bioactive conformation is preorganized. In the tetrahydroquinoline urea TRPV1 antagonist series, cycloalkyl urea substituents are explicitly claimed as part of the preferred generic structure in patent WO2005044802, indicating their utility in optimizing pharmacological properties [1]. In contrast, the close analog 1-phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea features a flexible phenethyl group that may sample a broader conformational ensemble, potentially reducing target binding efficiency.

Conformational constraint Urea pharmacophore Ligand preorganization

Optimal Application Scenarios for 1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea in Research and Development


Tool Compound for Deconvoluting CYP3A4-Mediated DDI Risk in TRPV1 Antagonist Lead Series

Because the tetrahydroquinoline urea scaffold is associated with potent CYP3A4 inhibition [1], CAS 1203312-73-5 can serve as a probe to test whether the propylsulfonyl substituent sufficiently mitigates this liability. Researchers can directly compare its CYP3A4 IC50 (to be determined in-house) against literature values for analogs with bulkier N-sulfonyl groups (e.g., phenylsulfonyl CAS 1203422-65-4) to validate the class-level SAR hypothesis. This enables rational prioritization of low-DDI-risk candidates for in vivo pain models.

Scaffold-Hopping or Fragment-Elaboration Starting Point for TRPV1 Ligand Discovery

The compound contains the core tetrahydroquinoline urea pharmacophore essential for TRPV1 antagonism but lacks the 7-aryl substituent that imparts optimal potency (hTRPV1 IC50 = 3.1 nM for optimized analogs) [1]. This makes it an ideal starting point for fragment-based or structure-based elaboration, where the 7-position can be diversified while retaining the propylsulfonyl-cyclohexyl substitution pattern hypothesized to confer favorable CYP3A4 and conformational profiles.

Negative Control for N-Arylsulfonyl Tetrahydroquinoline Ureas in CYP Induction Assays

Given the class-level prediction that smaller alkylsulfonyl groups attenuate CYP3A4 interaction [1], this compound can be deployed as a comparator (putative low CYP modulation) alongside N-aryl sulfonyl analogs (putative high CYP modulation) in pregnane X receptor (PXR) activation or CYP3A4 induction studies, helping to de-risk the chemical series for chronic pain indications.

Reference Standard for Analytical Method Development and Metabolite Identification

As a well-defined, commercially available tetrahydroquinoline urea with a molecular weight of 379.5 g/mol and the molecular formula C19H29N3O3S , CAS 1203312-73-5 can serve as a reference standard for LC-MS/MS method development, forced degradation studies, and in vitro metabolite profiling (e.g., CYP3A4-mediated oxidation of the tetrahydroquinoline ring or propylsulfonyl cleavage), supporting preclinical development of advanced TRPV1 antagonists.

Quote Request

Request a Quote for 1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.